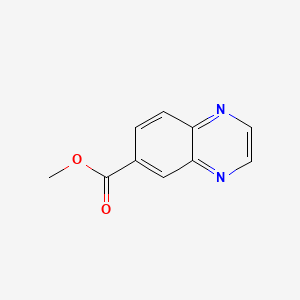

Methyl quinoxaline-6-carboxylate

Descripción general

Descripción

Methyl quinoxaline-6-carboxylate, also known as 6-quinoxalinecarboxylic acid methyl ester, is a nitrogen-containing heterocyclic compound. It is characterized by a quinoxaline ring structure, which consists of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl quinoxaline-6-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with diethyl oxalate in methanol under reflux conditions yields the desired product . Another method employs titanium silicate-1 as a catalyst, which facilitates the reaction at room temperature in methanol .

Industrial Production Methods: Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and solvent-free conditions are employed to enhance reaction efficiency and reduce waste .

Análisis De Reacciones Químicas

Hydrolysis to Quinoxaline-6-Carboxylic Acid

The ester group undergoes hydrolysis under acidic or basic conditions to yield quinoxaline-6-carboxylic acid, a precursor for pharmaceuticals and bioactive molecules.

Basic Hydrolysis (Saponification)

Reaction with aqueous alkali (e.g., NaOH or LiOH) cleaves the ester bond:

Acidic Hydrolysis

Protonation of the ester carbonyl facilitates nucleophilic attack by water:

-

Conditions : HSO or HCl in refluxing aqueous ethanol.

-

Applications : Provides direct access to the carboxylic acid for further derivatization .

Esterification and Transesterification

The methyl ester reacts with alcohols to form new esters, enabling functional group interconversion.

Transesterification

In the presence of acid catalysts (e.g., HSO), the methoxy group is replaced by other alkoxy groups:

-

Example : Reaction with ethanol yields ethyl quinoxaline-6-carboxylate.

-

Conditions : Reflux in anhydrous alcohol with catalytic acid.

Peptide Coupling Reactions

After hydrolysis to the carboxylic acid, the compound is coupled with amino acids or peptides for bioactive derivatives.

Oxidation Pathways

While direct oxidation of the methyl ester is less common, intermediates in its synthesis undergo selective oxidation:

Multi-Step Oxidation via Halomethyl Intermediates

-

Halogenation : 6-Methyl-quinoxaline reacts with N-halosuccinimide (e.g., NCS or NBS) to form 6-halomethyl-quinoxaline .

-

Oxidation : Alkaline oxidation with O and transition metal catalysts (e.g., Pd/C) yields quinoxaline-6-carboxylic acid .

| Step | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Halogenation | NCS, benzoyl peroxide, 85°C, 2 hr | 60 | 80 |

| Oxidation | 5% Pd/C, 85–95°C, 24–72 hr | 70 | >90 |

Spectroscopic Characterization of Products

Key analytical data for reaction products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Methyl quinoxaline-6-carboxylate has been investigated for its antimicrobial properties. Research has shown that derivatives of quinoxaline exhibit potent activity against a range of bacteria and fungi. For instance, a study demonstrated that certain modifications to the quinoxaline structure enhanced its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. Quinoxaline derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In particular, this compound has shown promise in preclinical models targeting specific cancer types such as leukemia and breast cancer .

Agricultural Applications

Pesticide Development

this compound is being studied for its potential use in agricultural pesticides. Its structural properties allow it to interact with biological systems in pests, providing a basis for developing new pest control agents that are both effective and environmentally friendly .

Herbicidal Activity

Research indicates that compounds related to this compound can inhibit the growth of certain weed species. This herbicidal activity is attributed to their ability to disrupt metabolic pathways within the plants, making them valuable in crop protection strategies .

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers. These polymers exhibit unique electrical and thermal properties, making them suitable for applications in electronics and coatings. Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 10 µg/mL |

| This compound | Candida albicans | 20 µg/mL |

Table 2: Anticancer Efficacy in Preclinical Models

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 5.2 | Apoptosis induction | |

| Leukemia | 3.8 | Cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the compound's structure significantly enhanced its antibacterial activity, suggesting potential utility in treating resistant infections . -

Development of Herbicides

In agricultural research, this compound was tested as a herbicide against common weed species in maize crops. The findings revealed a notable reduction in weed biomass at concentrations as low as 25 mg/L, indicating its potential as an effective herbicidal agent . -

Polymer Applications

A study focused on synthesizing polyquinoxalines using this compound as a precursor demonstrated improved thermal stability and mechanical properties compared to traditional polymers. These advancements open avenues for applications in high-performance materials used in aerospace and automotive industries .

Mecanismo De Acción

The mechanism of action of methyl quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes such as tyrosine kinases and C-MET kinases, leading to the suppression of cancer cell proliferation. They can also induce apoptosis and inhibit tubulin polymerization, contributing to their anticancer effects .

Comparación Con Compuestos Similares

Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

Cinnoline: Structurally similar to quinoxaline but with different pharmacological properties.

Phthalazine: Shares the benzopyrazine core but exhibits distinct chemical reactivity.

Uniqueness: Methyl quinoxaline-6-carboxylate is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industry .

Actividad Biológica

Methyl quinoxaline-6-carboxylate (MQC) is a compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MQC, drawing on various studies and research findings.

Quinoxaline derivatives, including MQC, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities encompass antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory properties . The structural features of quinoxalines contribute to their interaction with biological targets, making them valuable in drug development.

Synthesis of this compound

The synthesis of MQC typically involves the reaction of 2-aminobenzylamine with appropriate carboxylic acid derivatives. Various synthetic pathways have been explored to enhance yield and purity while maintaining biological efficacy. For instance, the incorporation of different substituents at the 6-position can modulate the compound's activity .

Antimicrobial Activity

MQC exhibits notable antimicrobial properties against various pathogens. A study indicated that derivatives of quinoxaline, including MQC, showed significant activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, it demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungal strains like Candida albicans and Aspergillus niger .

| Pathogen | Activity Level |

|---|---|

| Pseudomonas aeruginosa | High |

| Klebsiella pneumoniae | High |

| Candida albicans | Moderate |

| Aspergillus niger | Moderate |

Antiviral Activity

Research has also highlighted the antiviral potential of MQC derivatives. A study focusing on anti-HIV activity found that certain quinoxaline compounds exhibited significant inhibition of HIV reverse transcriptase, with some derivatives showing an EC50 comparable to established drugs like Nevirapine (NVP) . The selectivity index (SI) for these compounds indicates their potential as therapeutic agents with reduced cytotoxicity.

| Compound | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|

| NVP | 6.7 | 96171 | 14353 |

| MQC Derivative A | 3.1 | 98576 | 31798 |

| MQC Derivative B | 1576 | 116818 | 74 |

Antiamoebic Activity

MQC has been evaluated for its antiamoebic properties against Entamoeba histolytica. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of this protozoan more effectively than traditional treatments like metronidazole. The mechanism involves inducing oxidative stress and inhibiting thioredoxin reductase activity in the parasite .

Case Studies

- Antimicrobial Efficacy : In a comparative study, various quinoxaline derivatives were tested for their antimicrobial efficacy. MQC showed a minimum inhibitory concentration (MIC) that was significantly lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- HIV Inhibition : A detailed investigation into the anti-HIV properties revealed that specific MQC derivatives not only inhibited viral replication but also exhibited low cytotoxicity in cell cultures, making them promising candidates for further development in HIV therapy .

Propiedades

IUPAC Name |

methyl quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPWJISMXACHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381761 | |

| Record name | methyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23088-23-5 | |

| Record name | methyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-quinoxalinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.